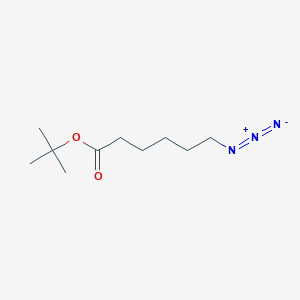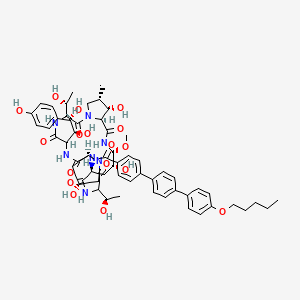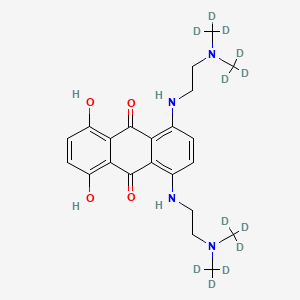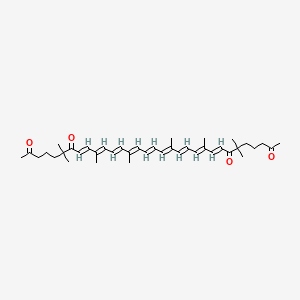
6-Azido-1,1-dimethylethylester Hexanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Azido-1,1-dimethylethylester Hexanoic Acid is a chemical compound with the molecular formula C10H19N3O2 and a molecular weight of 213.277 g/mol . This compound is characterized by the presence of an azido group, which is known for its reactivity in click chemistry applications. It is commonly used as a building block in various chemical syntheses, particularly in the creation of complex molecules through click chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azido-1,1-dimethylethylester Hexanoic Acid typically involves the esterification of hexanoic acid followed by the introduction of the azido group. One common method involves the reaction of hexanoic acid with tert-butyl alcohol in the presence of a strong acid catalyst to form the tert-butyl ester. This is followed by the substitution of a halide (such as bromide) with sodium azide to introduce the azido group .
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
6-Azido-1,1-dimethylethylester Hexanoic Acid undergoes several types of chemical reactions, including:
Substitution Reactions: The azido group can be introduced through nucleophilic substitution reactions.
Click Chemistry: The azido group reacts with alkynes in the presence of a copper(I) catalyst to form stable triazole linkages.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide is commonly used to introduce the azido group.
Click Chemistry: Copper(I) catalysts, such as copper(I) bromide, are used to facilitate the reaction between the azido group and alkynes.
Major Products Formed
Aplicaciones Científicas De Investigación
6-Azido-1,1-dimethylethylester Hexanoic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules through click chemistry.
Biology: Employed in protein labeling and peptide synthesis.
Medicine: Utilized in the development of drug delivery systems and diagnostic tools.
Industry: Applied in the functionalization of surfaces and materials.
Mecanismo De Acción
The primary mechanism of action for 6-Azido-1,1-dimethylethylester Hexanoic Acid involves its reactivity in click chemistry. The azido group reacts with alkynes to form triazole linkages, which are stable and can be used to link various molecules together. This reaction is highly specific and efficient, making it valuable in the synthesis of complex molecules .
Comparación Con Compuestos Similares
Similar Compounds
6-Azidohexanoic Acid: Similar in structure but lacks the tert-butyl ester group.
6-Azido-hexanoic acid: Another variant used in similar applications.
Uniqueness
6-Azido-1,1-dimethylethylester Hexanoic Acid is unique due to the presence of both the azido group and the tert-butyl ester group. This combination allows for greater versatility in chemical reactions and applications, particularly in the synthesis of complex molecules through click chemistry .
Propiedades
Fórmula molecular |
C10H19N3O2 |
|---|---|
Peso molecular |
213.28 g/mol |
Nombre IUPAC |
tert-butyl 6-azidohexanoate |
InChI |
InChI=1S/C10H19N3O2/c1-10(2,3)15-9(14)7-5-4-6-8-12-13-11/h4-8H2,1-3H3 |
Clave InChI |
BOOCNADAVBSFCT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CCCCCN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-[[5-chloro-2-[4-(morpholin-4-ylmethyl)anilino]pyrimidin-4-yl]amino]phenyl]prop-2-enamide](/img/structure/B13435455.png)

![2-Azaspiro[4.4]nonane-2-carboxamide](/img/structure/B13435470.png)




![7-[[(16E)-14,19-dioxa-5,7,27-triazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(24),2(27),3,5,8(26),9,11,16,21(25),22-decaen-11-yl]oxy]-N-hydroxyheptanamide](/img/structure/B13435517.png)


![1-[(4-Benzoylphenyl)methyl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B13435524.png)


